molecular formula C20H25NO2 B8497776 [2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54127-50-3

[2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol

Cat. No.: B8497776
CAS No.: 54127-50-3
M. Wt: 311.4 g/mol
InChI Key: HGZUJEXEMDUYCJ-UHFFFAOYSA-N
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Description

[2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

54127-50-3

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol

InChI

InChI=1S/C20H25NO2/c1-16(12-13-17-8-4-2-5-9-17)21-14-19(15-22)23-20(21)18-10-6-3-7-11-18/h2-11,16,19-20,22H,12-15H2,1H3

InChI Key

HGZUJEXEMDUYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CC(OC2C3=CC=CC=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 95 (7.6 g, 0.025 mol) in pyridine (15 ml) was cooled in an ice bath and p-toluenesulfonyl chloride (4.7 g, 0.025 mol) was added while keeping the internal temperature below 30° C. After stirring for 3 hours at room temperature, a saturated solution of Na2CO3 was added and the mixture extracted with CH2Cl2 (3×). The organic extracts were dried, filtered and concentrated under reduced pressure below 50° C. initially using water aspirator pressure and finally high vacuum to yield the p-toluene sulfonate of 95 (0.025 mol).
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A solution of 94 (24 g, 0.108 mol), toluene, benzaldehyde (40 ml) and benzoic acid (0.5 g) was heated at reflux with a Dean-Stark trap. After 1 hour, the theoretical amount of H2O was collected, the reaction cooled to room temperature and saturated Na2CO3 added. The aqueous layer was separated and washed with CHCl3 (3×). The combined extracts were dried, filtered and concentrated to dryness to yield 34 g (100%) of 95.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
100%

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